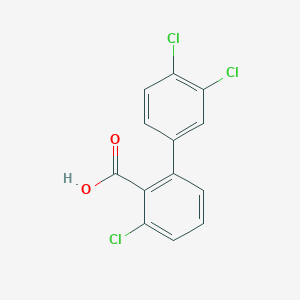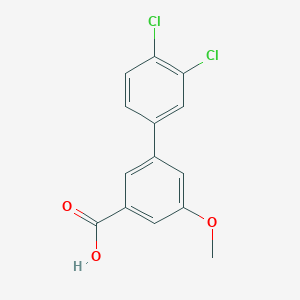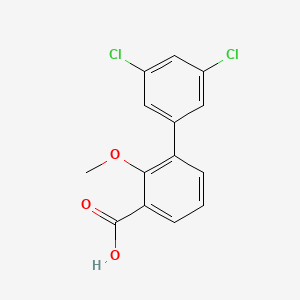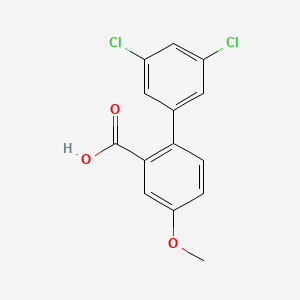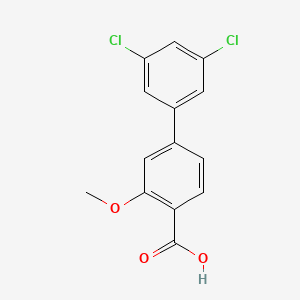
4-(3,5-Dichlorophenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dichlorophenyl)-2-methoxybenzoic acid, or 4-(3,5-DCPA), is an organic compound with a variety of uses in scientific research, such as for synthesis and as a reagent for reactions. In the lab, 4-(3,5-DCPA) is a useful compound for many purposes, including its ability to act as a catalyst, its low toxicity, and its effectiveness as a reagent for reactions. This article will provide an overview of 4-(3,5-DCPA) and its uses in scientific research, including its synthesis method, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
科学的研究の応用
4-(3,5-DCPA) has a variety of uses in scientific research, including as a reagent for reactions, as a catalyst, and as a ligand for coordination complexes. It is also used as a starting material for the synthesis of other compounds, such as 4-chloro-3-methoxybenzoic acid and 4-chloro-2-methoxybenzoic acid. Additionally, 4-(3,5-DCPA) has been used in the synthesis of various polymers.
作用機序
The mechanism of action of 4-(3,5-DCPA) is not fully understood. However, it is known that the compound is an electrophile, meaning that it is capable of accepting electrons from other molecules. This ability to accept electrons makes 4-(3,5-DCPA) a useful reagent for reactions, as it can react with other molecules to form new compounds. Additionally, 4-(3,5-DCPA) can act as a catalyst, meaning that it can speed up the rate of a reaction without itself being consumed in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-DCPA) are not fully understood. However, the compound has been found to be non-toxic and non-irritating when tested on human skin. Additionally, 4-(3,5-DCPA) has been found to be non-mutagenic, meaning that it does not cause mutations in cells.
実験室実験の利点と制限
The main advantage of 4-(3,5-DCPA) for lab experiments is its low toxicity, which makes it safe to handle and use in the laboratory. Additionally, 4-(3,5-DCPA) is a useful reagent for reactions, as it can react with other molecules to form new compounds. The main limitation of 4-(3,5-DCPA) for lab experiments is its limited availability, as it is not widely available commercially. Additionally, the mechanism of action of 4-(3,5-DCPA) is not fully understood, which can limit its use in certain experiments.
将来の方向性
The potential future directions for 4-(3,5-DCPA) include the development of new synthesis methods, the development of more efficient catalysts, and the exploration of new applications for the compound. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-(3,5-DCPA) and to explore its potential use in drug development. Finally, further research is needed to explore the potential use of 4-(3,5-DCPA) in the synthesis of polymers and other compounds.
合成法
4-(3,5-DCPA) is synthesized by reacting p-chlorobenzoic acid with 3,5-dichlorophenol in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is heated to a temperature of 80-100°C. The reaction is exothermic and is typically complete within two hours. The product is then purified by recrystallization or distillation.
特性
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-6-8(2-3-12(13)14(17)18)9-4-10(15)7-11(16)5-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJHFWYRGFNMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691287 |
Source


|
| Record name | 3',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-35-0 |
Source


|
| Record name | 3',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



